1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-(trifluoromethylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids may be employed.
Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution, where the chloro group is introduced to the phenyl ring, followed by the addition of the propan-2-one moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethylthio group.
1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with a different arrangement of substituents.
Uniqueness
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethylthio group imparts distinct chemical properties, such as increased lipophilicity and stability.
Properties
Molecular Formula |
C12H12ClF3O2S |
---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
LGMMSXXHSKYSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origin of Product |
United States |
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